6-Methylbenzo[d]thiazole-2-carbaldehyde 6-Methylbenzo[d]thiazole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC16694663
InChI: InChI=1S/C9H7NOS/c1-6-2-3-7-8(4-6)12-9(5-11)10-7/h2-5H,1H3
SMILES:
Molecular Formula: C9H7NOS
Molecular Weight: 177.22 g/mol

6-Methylbenzo[d]thiazole-2-carbaldehyde

CAS No.:

Cat. No.: VC16694663

Molecular Formula: C9H7NOS

Molecular Weight: 177.22 g/mol

* For research use only. Not for human or veterinary use.

6-Methylbenzo[d]thiazole-2-carbaldehyde -

Specification

Molecular Formula C9H7NOS
Molecular Weight 177.22 g/mol
IUPAC Name 6-methyl-1,3-benzothiazole-2-carbaldehyde
Standard InChI InChI=1S/C9H7NOS/c1-6-2-3-7-8(4-6)12-9(5-11)10-7/h2-5H,1H3
Standard InChI Key XSPBUMIUKNGTGF-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)N=C(S2)C=O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2-methyl-1,3-benzothiazole-6-carbaldehyde, reflecting the positions of the methyl and carbaldehyde groups on the benzothiazole scaffold . Common synonyms include:

  • 2-Methylbenzo[d]thiazole-6-carbaldehyde

  • 6-Benzothiazolecarboxaldehyde, 2-methyl-

  • CAS Registry Number: 20061-51-2

Molecular Formula and Weight

The molecular formula is C₉H₇NOS, with a calculated molecular weight of 177.22 g/mol . The structure comprises a fused benzene and thiazole ring, with substituents influencing electronic distribution and reactivity.

Structural Analysis

  • Thiazole Ring: The sulfur (position 1) and nitrogen (position 3) atoms create an electron-deficient aromatic system.

  • Substituents:

    • Methyl Group (C6): Enhances lipophilicity and steric bulk.

    • Carbaldehyde (C2): Introduces electrophilic character, enabling condensation and nucleophilic addition reactions.

Synthetic Methodologies

Alternative Routes via Molecular Hybridization

Recent advances highlight microwave-assisted synthesis and one-pot multicomponent reactions as efficient methods for benzothiazole derivatives . For example:

  • Knoevenagel Condensation: Coupling aldehydes with active methylene compounds to extend conjugation.

  • Biginelli Reaction: Facile assembly of dihydropyrimidinone hybrids using benzothiazole aldehydes .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₉H₇NOS
Molecular Weight177.22 g/mol
CAS Number20061-51-2
EC Number849-254-1
SolubilityLikely soluble in DMSO, DMF (inferred)
StabilityAir-sensitive (aldehyde oxidation) (inferred)

Note: Experimental data on melting/boiling points and spectral profiles (NMR, IR) remain unreported in public databases.

Applications in Drug Discovery and Materials Science

Fluorescent Probes and Sensors

The conjugated π-system of benzothiazoles enables applications in:

  • Metal Ion Detection: Aldehyde-functionalized derivatives chelate Cu²⁺/Fe³⁺, inducing fluorescence quenching.

  • Biological Imaging: Thiazole aldehydes serve as precursors for pH-sensitive probes in cellular studies.

Future Directions and Challenges

  • Synthetic Optimization: Developing catalytic, enantioselective routes to access chiral benzothiazole aldehydes.

  • Biological Screening: Evaluating antimicrobial and anticancer activity in vitro and in vivo.

  • Material Science: Incorporating the compound into organic semiconductors or covalent organic frameworks (COFs).

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